Cas no 706-89-8 (2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane)
2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane Chemical and Physical Properties
Names and Identifiers
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- 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane
- 2,2,3,3,3-PENTAFLUOROPROPOXYLMETHYLOXIRANE
- 2,2,3,3,3-PENTAFLUORO-1-PYRIDIN-2-YL-ETHANOL
- 2,2,3,3,3-PENTAFLUOROPROPOXYMETHYLOXIRANE
- 3,3,3,2,2-Pentafluoropropyloxymethyl oxirane
- PC3683
- 706-89-8
- DTXSID00476261
- 3-(2,2,3,3,3-Pentafluoropropoxy)-1,2-propenoxide
- A836963
- 3-(2,2,3,3,3-Pentafluoropropoxy)-1,2-propeneoxide
- ABTNQISXTOWQTC-UHFFFAOYSA-N
- MFCD00054688
- 2-[(3,3,3,2,2-pentafluoropropoxy)methyl]oxirane
- SCHEMBL1463851
- AKOS016015585
- 2-[(2,2,3,3,3-pentafluoropropoxy)methyl]oxirane
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- MDL: MFCD00054688
- Inchi: 1S/C6H7F5O2/c7-5(8,6(9,10)11)3-12-1-4-2-13-4/h4H,1-3H2
- InChI Key: ABTNQISXTOWQTC-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(COCC1CO1)F
Computed Properties
- Exact Mass: 206.03700
- Monoisotopic Mass: 206.03662027g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 21.8Ų
Experimental Properties
- Density: 1.387
- Boiling Point: 138°C at 760 mmHg
- Flash Point: 43.1°C
- Refractive Index: 1.349
- PSA: 21.76000
- LogP: 1.59940
2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC3683-1g |
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane |
706-89-8 | 97% | 1g |
£80.00 | 2025-02-21 | |
| Apollo Scientific | PC3683-5g |
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane |
706-89-8 | 97% | 5g |
£145.00 | 2025-02-21 | |
| Apollo Scientific | PC3683-25g |
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane |
706-89-8 | 97% | 25g |
£495.00 | 2025-02-21 | |
| abcr | AB254219-5 g |
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane; . |
706-89-8 | 5 g |
€271.50 | 2023-07-20 | ||
| abcr | AB254219-25 g |
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane; . |
706-89-8 | 25 g |
€883.50 | 2023-07-20 | ||
| TRC | P273608-250mg |
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane |
706-89-8 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P273608-500mg |
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane |
706-89-8 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P273608-2.5g |
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane |
706-89-8 | 2.5g |
$ 185.00 | 2022-06-03 | ||
| abcr | AB254219-1g |
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane; . |
706-89-8 | 1g |
€147.70 | 2025-04-17 | ||
| abcr | AB254219-5g |
2-(2,2,3,3,3-Pentafluoropropoxymethyl)oxirane; . |
706-89-8 | 5g |
€261.60 | 2025-04-17 |
2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane Suppliers
2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane
Professional Introduction to Compound with CAS No 706-89-8 and Product Name: 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane
The compound with the CAS number 706-89-8 and the product name 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in various scientific domains. The presence of a pentafluoropropoxy moiety in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds that incorporate fluorine-containing groups. These groups are known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and increase overall drug efficacy. The pentafluoropropoxymethyl substituent in 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane is particularly noteworthy for its potential to confer these advantageous properties to therapeutic agents.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The oxirane ring, also known as an epoxide, serves as a versatile intermediate in organic synthesis. Its strained three-membered ring structure makes it highly reactive towards nucleophiles, enabling the formation of new carbon-carbon bonds. This reactivity has been leveraged in the development of various synthetic protocols aimed at constructing complex molecular architectures.
Recent studies have highlighted the utility of 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane in the synthesis of fluorinated pharmaceuticals. Researchers have demonstrated its effectiveness in generating novel heterocyclic compounds that exhibit promising biological activities. For instance, derivatives of this compound have been shown to possess anti-inflammatory and anti-cancer properties. These findings underscore the importance of fluorinated compounds in modern drug discovery and development.
The incorporation of fluorine atoms into molecular structures has long been recognized for its ability to modulate physicochemical properties such as lipophilicity and polarizability. These properties are critical determinants of drug absorption, distribution, metabolism, and excretion (ADME). The pentafluoropropoxy group in 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane is particularly effective in enhancing lipophilicity while maintaining metabolic stability. This balance is essential for achieving optimal pharmacokinetic profiles in therapeutic agents.
Advances in computational chemistry have further facilitated the exploration of 2-(2,2,3,3,3-pentafluoropropoxymethyl)oxirane's potential applications. Molecular modeling studies have revealed insights into its interactions with biological targets at the atomic level. These studies have guided the design of more potent and selective derivatives with improved pharmacological properties. The integration of experimental data with computational predictions has accelerated the discovery process significantly.
In addition to its pharmaceutical applications, 2-(2, 2, 3, 3, 3- pentafluoropropoxymethyl) oxirane has shown promise in materials science and polymer chemistry. Its ability to undergo controlled polymerization reactions makes it a valuable building block for developing advanced materials with tailored properties. Researchers have explored its use in creating high-performance polymers that exhibit enhanced thermal stability and mechanical strength.
The environmental impact of fluorinated compounds is another area of growing interest. While these compounds offer numerous benefits in terms of chemical stability and biological activity, their persistence in the environment raises concerns about long-term ecological effects。 Efforts are underway to develop greener synthetic routes that minimize the use of fluorinated intermediates while maintaining high yields and purity。 These efforts align with broader sustainability goals within the chemical industry。
Looking ahead, 2-( 2, 2, 3, 3, 3- pentafluoropropoxymethyl) oxirane is poised to play a pivotal role in shaping the future of chemical research。 Ongoing investigations are expected to uncover new applications and refine existing synthetic methodologies。 The collaboration between academia and industry will be crucial in translating laboratory discoveries into practical solutions for societal challenges。
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